1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-
Overview
Description
1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- is a heterocyclic compound that features a pyrazole ring substituted with a benzodioxole moiety and two methyl groups
Mechanism of Action
Target of Action
The compound “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-” is also known as Emrusolmin or Anle138b . Its primary targets are the proteins Tau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases. Tau is involved in the stabilization of microtubules in neurons, while alpha-synuclein is implicated in the regulation of dopamine release and transport .
Mode of Action
Emrusolmin acts as a general inhibitor of protein aggregation . It was identified in a high-throughput screen for small-molecule inhibitors of alpha-synuclein and prion protein oligomerization . The compound has been shown to suppress oligomer formation in vitro and in vivo . It inhibits pathogenic protein accumulation and neurodegeneration .
Biochemical Pathways
Emrusolmin affects the biochemical pathways involving Tau and alpha-synuclein proteins. By inhibiting the aggregation of these proteins, it can potentially prevent the progression of neurodegenerative diseases like Parkinson’s Disease and Multiple System Atrophy . The compound has been shown to reduce protein deposition in the brain, improve dopamine neuron function, and improve movement in alpha-synuclein transgenic mouse models of Parkinson’s Disease .
Pharmacokinetics
It is known that the compound is orally bioavailable and can penetrate the brain , which is crucial for its role in treating neurodegenerative diseases.
Result of Action
The molecular and cellular effects of Emrusolmin’s action include the inhibition of pathogenic protein accumulation, reduction of neurodegeneration, and improvement of survival in mouse models of alpha-synuclein and prion disease . In alpha-synuclein transgenic mouse models of Parkinson’s Disease, Emrusolmin administration reduced protein deposition in the brain and improved dopamine neuron function and movement .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- typically involves the condensation of a suitable pyrazole precursor with a benzodioxole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For instance, the reaction of 3-bromoindoles with a benzodioxole group can be facilitated by a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-
- 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3-methyl-
- 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-5-methyl-
Comparison: 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs with fewer methyl groups, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3,5-dimethylpyrazol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-5-9(2)15(14-8)13(16)10-3-4-11-12(6-10)18-7-17-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCICYVXWKMZOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148419 | |
Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108132-58-7 | |
Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108132587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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